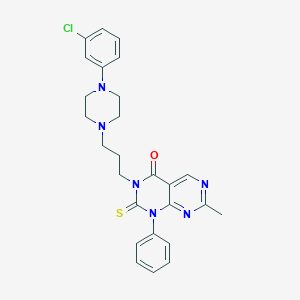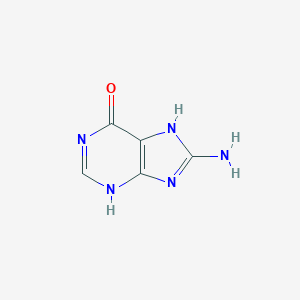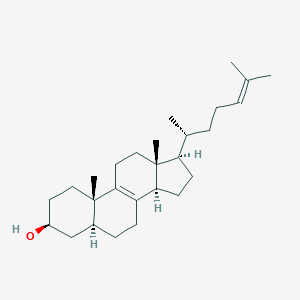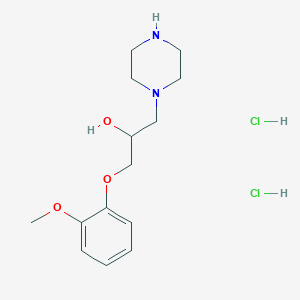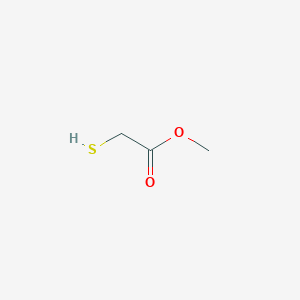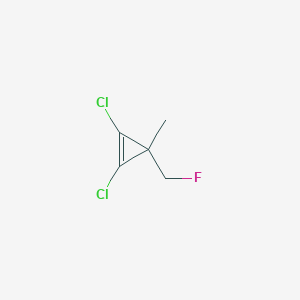
1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene (DFMC) is a cyclopropene derivative that has been the subject of scientific research due to its potential applications in various fields. DFMC is a colorless liquid that is insoluble in water but soluble in organic solvents. It has a molecular weight of 155.5 g/mol and a boiling point of 87-88°C.
Mechanism Of Action
1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene inhibits the biosynthesis of ethylene by irreversibly binding to the ethylene receptor, preventing ethylene from binding to the receptor and initiating its downstream signaling pathway. This results in the inhibition of various physiological processes in plants, including fruit ripening, leaf senescence, and flower abscission.
Biochemical And Physiological Effects
1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene has been shown to have various biochemical and physiological effects on plants. 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene inhibits the biosynthesis of ethylene, resulting in the inhibition of various physiological processes in plants, including fruit ripening, leaf senescence, and flower abscission. 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene also affects the expression of various genes involved in ethylene biosynthesis and signaling, leading to changes in the expression of other genes and the overall physiology of the plant.
Advantages And Limitations For Lab Experiments
1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene has several advantages for use in lab experiments, including its stability, solubility in organic solvents, and its ability to irreversibly bind to the ethylene receptor. However, 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene also has several limitations, including its toxicity and potential for environmental contamination.
Future Directions
There are several future directions for research on 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene, including the development of more efficient synthesis methods, the optimization of its use as a pesticide, and the exploration of its potential as a pharmaceutical intermediate. Additionally, further research is needed to understand the biochemical and physiological effects of 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene on plants and its potential impact on the environment.
Synthesis Methods
1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene can be synthesized through various methods, including the reaction of 3-chloro-3-methylcyclopropene with hydrogen fluoride and chlorine gas, or through the reaction of 3-chloro-3-methylcyclopropene with hydrogen fluoride and sulfuric acid. These methods have been extensively studied and optimized to produce high yields of 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene.
Scientific Research Applications
1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene has been studied for its potential applications in various fields, including as a pesticide and a pharmaceutical intermediate. 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene has shown promising results as a pesticide due to its ability to inhibit the biosynthesis of ethylene, a plant hormone that regulates various physiological processes in plants. 1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene has also been studied as a pharmaceutical intermediate due to its potential use in the synthesis of various drugs.
properties
CAS RN |
144897-42-7 |
|---|---|
Product Name |
1,2-Dichloro-3-(fluoromethyl)-3-methylcyclopropene |
Molecular Formula |
C5H5Cl2F |
Molecular Weight |
154.99 g/mol |
IUPAC Name |
1,2-dichloro-3-(fluoromethyl)-3-methylcyclopropene |
InChI |
InChI=1S/C5H5Cl2F/c1-5(2-8)3(6)4(5)7/h2H2,1H3 |
InChI Key |
QTCFVRGTDNWRPM-UHFFFAOYSA-N |
SMILES |
CC1(C(=C1Cl)Cl)CF |
Canonical SMILES |
CC1(C(=C1Cl)Cl)CF |
synonyms |
Cyclopropene, 1,2-dichloro-3-(fluoromethyl)-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



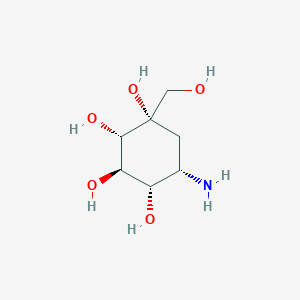
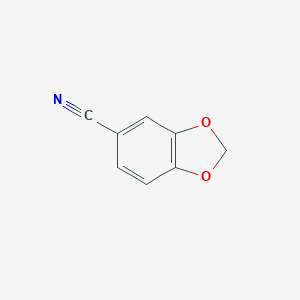
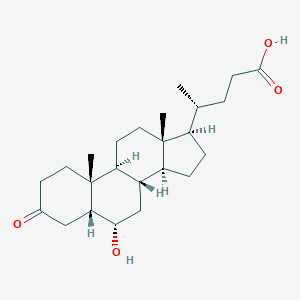
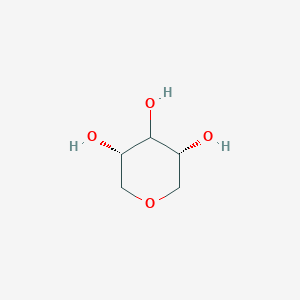
![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)
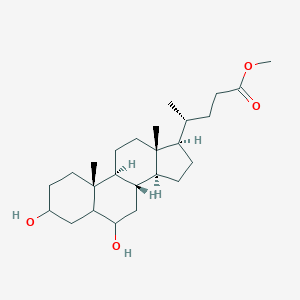
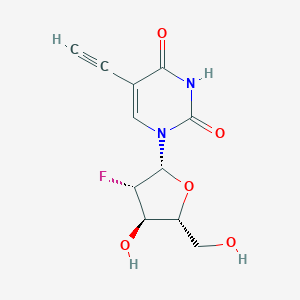
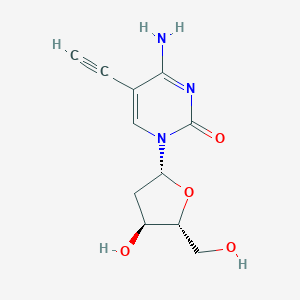
![2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile](/img/structure/B116421.png)
